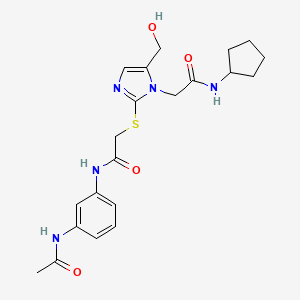

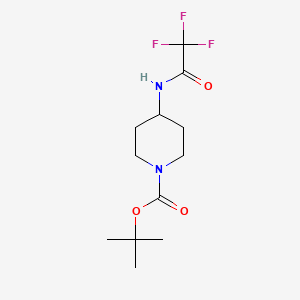

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as KPT-9274, is a small molecule inhibitor that has shown potential in treating various types of cancer.

Applications De Recherche Scientifique

Inhibition of Cytochrome P450 Enzymes

This compound has been studied for its potential to inhibit Cytochrome P450 2A6 (CYP2A6) , an enzyme involved in the metabolism of various xenobiotics and drugs . Inhibition of CYP2A6 can be beneficial for increasing the efficacy of certain drugs or reducing the formation of toxic metabolites.

Structural Analysis and Drug Design

The crystal structures of CYP2A6 with inhibitors like this compound provide valuable insights into the binding interactions and mechanism of inhibition . This information is crucial for the design of new drugs with better specificity and potency.

Study of Metabolic Stability

The compound’s structure allows for the investigation of metabolic stability in the context of drug development. Stable compounds have a longer duration of action and reduced frequency of dosing .

Selective Inhibition Research

The compound’s selectivity for CYP2A6 over other cytochrome P450 enzymes can be explored to develop selective inhibitors . This selectivity is desirable to minimize side effects and off-target interactions .

Mechanism-Based Inactivation Studies

Some inhibitors can cause mechanism-based inactivation of enzymes. Studying this compound can contribute to understanding how irreversible inhibition occurs, which is relevant for developing drugs with long-lasting effects .

Protein-Ligand Interaction Mapping

The compound’s interaction with CYP2A6 can be used to map protein-ligand interactions . This helps in identifying key amino acid residues important for binding and activity, which is useful in rational drug design .

Mécanisme D'action

Target of Action

The primary target of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is the enzyme Cytochrome P450 2A6 (CYP2A6) in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .

Mode of Action

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide interacts with its target, CYP2A6, by forming a coordinate covalent bond to the heme iron of the enzyme . This interaction inhibits the enzymatic activity of CYP2A6, thereby affecting the metabolism of substances that are substrates for this enzyme .

Biochemical Pathways

The inhibition of CYP2A6 by N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide affects various biochemical pathways. As CYP2A6 is involved in the metabolism of numerous drugs and xenobiotics, its inhibition can lead to altered pharmacokinetics of these substances, potentially affecting their therapeutic efficacy and toxicity .

Pharmacokinetics

It is known that most inhibitors of cyp2a6, including n-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, are relatively metabolically stable .

Result of Action

The molecular and cellular effects of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide’s action primarily involve the inhibition of CYP2A6 activity. This can lead to altered metabolism of drugs and xenobiotics, potentially affecting their therapeutic efficacy and toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide. For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with CYP2A6. Additionally, the presence of other drugs or substances that are also metabolized by CYP2A6 can influence the compound’s efficacy through competitive inhibition .

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGAEIVOJNYQGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)

![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)

![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)

![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)

![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)